Cas no 2770544-96-0 ({3-oxabicyclo3.3.1nonan-2-yl}methanol)
{3-oxabicyclo3.3.1nonan-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-28334318
- {3-oxabicyclo[3.3.1]nonan-2-yl}methanol
- 2770544-96-0
- {3-oxabicyclo3.3.1nonan-2-yl}methanol
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- Inchi: 1S/C9H16O2/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-10H,1-6H2
- InChI Key: DIHIWCJSNJNSKG-UHFFFAOYSA-N
- SMILES: O1CC2CCCC(C1CO)C2
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.5Ų
{3-oxabicyclo3.3.1nonan-2-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28334318-0.05g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 0.05g |
$707.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-0.1g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 0.1g |
$741.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-0.25g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 0.25g |
$774.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-0.5g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 0.5g |
$809.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-1g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 1g |
$842.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-2.5g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 2.5g |
$1650.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-5g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 5g |
$2443.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-10g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 10g |
$3622.0 | 2023-09-07 | ||
| Enamine | EN300-28334318-1.0g |
{3-oxabicyclo[3.3.1]nonan-2-yl}methanol |
2770544-96-0 | 1g |
$0.0 | 2023-06-06 |
{3-oxabicyclo3.3.1nonan-2-yl}methanol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on {3-oxabicyclo3.3.1nonan-2-yl}methanol
Compound CAS No 2770544-96-0: {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol
The compound with CAS No 2770544-96-0, commonly referred to as {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic ethers, specifically featuring a 3-oxabicyclo[3.3.1]nonane framework, which is a fused bicyclic system with an oxygen atom in the ring structure. The presence of a hydroxymethyl group (-CH₂OH) at the 2-position of the bicyclic system adds to its functional diversity and potential applications.
Recent studies have highlighted the importance of bicyclic ether systems in drug design due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties. The 3-Oxabicyclo[3.3.1]nonane framework, in particular, has been explored for its potential in creating bioactive molecules with enhanced stability and bioavailability. Researchers have reported that this compound can serve as a versatile building block for synthesizing complex molecules with therapeutic potential.
One of the most notable applications of {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol lies in its role as an intermediate in the synthesis of bioactive compounds, including antibiotics and antiviral agents. For instance, studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in bacterial and viral replication, making it a promising candidate for drug development.
In terms of synthesis, the preparation of {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol typically involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization steps to introduce the hydroxymethyl group. The use of transition metal catalysts, such as ruthenium-based catalysts, has been pivotal in achieving high yields and selectivity in these reactions.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and purity, which are critical for its use in further chemical transformations and biological assays.
Moreover, computational studies employing molecular docking and quantum mechanics have provided insights into the binding interactions of {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol with various biological targets. These studies have revealed that the bicyclic ether system contributes significantly to the molecule's ability to form stable interactions with protein surfaces, enhancing its potential as a lead compound in drug discovery.
In conclusion, {3-Oxabicyclo[3.3.1]nonan-2-yl}methanol represents a valuable compound in contemporary organic chemistry and pharmacology research due to its unique structure and diverse functional applications.
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